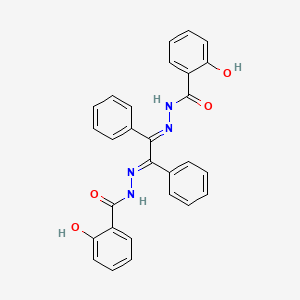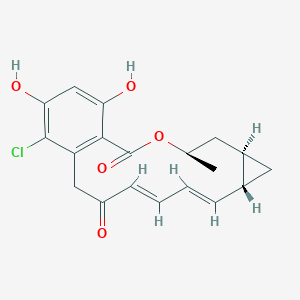![molecular formula C33H41N7O5S2 B1244773 (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone](/img/structure/B1244773.png)
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone is a cytotoxic cyclic peptide originally isolated from the marine tunicate Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria . This compound has garnered significant interest due to its potent biological activities, particularly its cytotoxic properties against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Diethyl phosphorocyanidate is used for the coupling reactions, and trimethylsilyl triflate is employed for the final deprotection step .
Industrial Production Methods: While there is limited information on the large-scale industrial production of ulicyclamide, the solid-phase synthesis method provides a scalable approach. The use of automated peptide synthesizers can facilitate the production of ulicyclamide in larger quantities, making it feasible for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the peptide.
Major Products Formed: The major products formed from these reactions include modified ulicyclamide derivatives with enhanced cytotoxicity or improved pharmacokinetic properties .
Scientific Research Applications
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone has a wide range of scientific research applications due to its potent biological activities:
Chemistry: this compound serves as a model compound for studying the synthesis and modification of cyclic peptides.
Biology: The compound is utilized in biological studies to understand its mechanism of action and its effects on cellular processes.
Medicine: this compound has shown promise as a potential anticancer agent.
Mechanism of Action
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone exerts its cytotoxic effects by inhibiting both DNA and RNA synthesis in cancer cells. This inhibition leads to the disruption of cellular processes essential for cell survival and proliferation . The compound targets specific molecular pathways involved in nucleic acid synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Ulithiacyclamide: Another cyclic peptide with similar cytotoxic properties.
Patellamide: A cyclic peptide with a similar biosynthetic pathway.
Aeruginosamide: A cyanobactin with structural similarities to ulicyclamide.
Uniqueness of (2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone: this compound’s unique structure, characterized by its cyclic peptide backbone and specific amino acid modifications, distinguishes it from other similar compounds. Its potent cytotoxic activity and ability to inhibit nucleic acid synthesis make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C33H41N7O5S2 |
|---|---|
Molecular Weight |
679.9 g/mol |
IUPAC Name |
(2S,8S,15R,18R,22R,25S,26R)-8-benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |
InChI |
InChI=1S/C33H41N7O5S2/c1-5-17(2)25-32-37-22(16-47-32)27(41)34-18(3)31-36-23(15-46-31)28(42)35-21(14-20-10-7-6-8-11-20)33(44)40-13-9-12-24(40)30-39-26(19(4)45-30)29(43)38-25/h6-8,10-11,15,17-19,21-22,24-26H,5,9,12-14,16H2,1-4H3,(H,34,41)(H,35,42)(H,38,43)/t17-,18+,19+,21-,22-,24-,25+,26-/m0/s1 |
InChI Key |
MXZCBFXSFNFJTR-WGQVHLRNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=N[C@@H](CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C(=O)N4CCC[C@H]4C5=N[C@@H]([C@H](O5)C)C(=O)N1)CC6=CC=CC=C6)C |
Canonical SMILES |
CCC(C)C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C(=O)N4CCCC4C5=NC(C(O5)C)C(=O)N1)CC6=CC=CC=C6)C |
Synonyms |
ulicyclamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,4'E,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244690.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)











